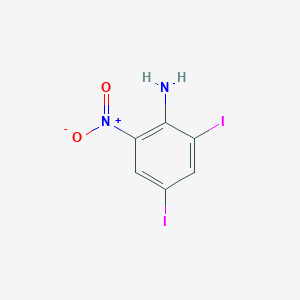

2,4-Diiodo-6-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Diiodo-6-nitroaniline is a chemical compound with the molecular formula C6H4I2N2O2 . It is used in various chemical reactions and has a molecular weight of 389.92 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4I2N2O2/c7-3-1-4 (8)6 (9)5 (2-3)10 (11)12/h1-2H,9H2 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Applications De Recherche Scientifique

Dyes for Synthetic Polymer Fibers

Research indicates that derivatives of 2,4-Diiodo-6-nitroaniline, such as 2-Iodo-4-nitroaniline and 2,6-diiodo-4-nitroaniline, have been used to develop a series of disperse dyes. These dyes, which range in color from red to blue, are utilized for dyeing synthetic polymer fibers. Their dyeing and fastness properties were evaluated and compared to similar dyes with fluoro-, chloro-, and bromo-substituted derivatives (Peters & Soboyejo, 2008).

Molecular Interaction Studies

This compound has been studied for its molecular interactions, such as hydrogen bonds and iodo-nitro interactions. This research provides insights into the formation of different molecular structures, like chains and sheets, facilitated by these interactions. It highlights the interplay of hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking interactions in forming complex structures (Garden et al., 2002).

Biodegradation Pathways

Studies have also explored the biodegradation of nitroaniline compounds, which include this compound derivatives. This research is crucial in understanding the environmental impact and degradation pathways of these compounds. For example, specific bacteria strains have been identified that can utilize nitroaniline compounds as their sole carbon, nitrogen, and energy source under aerobic conditions (Khan et al., 2013).

Advanced Materials and Catalysis

Further research has focused on the role of nitroaniline derivatives in the development of advanced materials and catalysis. For instance, the catalytic reduction of nitroaniline, which includes this compound, is a significant area of study. This involves transforming toxic and environmentally harmful nitroanilines into less toxic products, which is a critical process in environmental chemistry and pollution control (Naseem et al., 2017).

Environmental Toxicology

The impact of this compound and its derivatives on environmental toxicology is another significant area of research. Studies in this domain focus on the interactions of these compounds with various biological systems and their potential toxicological implications. For example, the interactions of nitroaniline isomers with bovine serum albumin have been studied to understand their potential toxic effects (Xiang et al., 2007).

Safety and Hazards

The safety information available indicates that 2,4-Diiodo-6-nitroaniline is potentially hazardous. The associated hazard statements are H302-H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include wearing protective gloves and avoiding breathing dust .

Propriétés

IUPAC Name |

2,4-diiodo-6-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4I2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWFXGGTHGLHSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)I)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4I2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

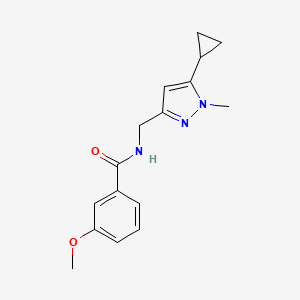

![2-((8-(3,4-dimethoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2410285.png)

![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2410296.png)

![(2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B2410300.png)

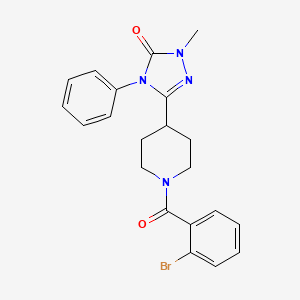

![2-ethyl-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2410301.png)

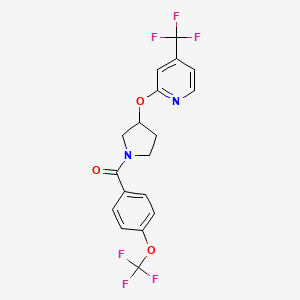

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2410307.png)